molecular formula C9H11BrCl2FN B2386809 [(3-Bromo-5-fluorophenyl)methyl](2-chloroethyl)amine hydrochloride CAS No. 2193067-32-0

[(3-Bromo-5-fluorophenyl)methyl](2-chloroethyl)amine hydrochloride

Cat. No.: B2386809
CAS No.: 2193067-32-0
M. Wt: 303
InChI Key: TWFNSTJVKQZGHC-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C9H10BrClFN·HCl. It is also known by its IUPAC name, N-(3-bromo-5-fluorobenzyl)-2-chloroethan-1-amine hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluorophenyl)methylamine hydrochloride typically involves the reaction of 3-bromo-5-fluorobenzyl chloride with 2-chloroethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(3-Bromo-5-fluorophenyl)methylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a tool for probing molecular interactions.

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-chlorophenyl)methylamine hydrochloride
  • (3-Bromo-5-fluorophenyl)methylamine hydrobromide
  • (3-Bromo-5-fluorophenyl)methylamine sulfate

Uniqueness

(3-Bromo-5-fluorophenyl)methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms in the phenyl ring can influence the compound’s electronic properties and its interactions with molecular targets .

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-2-chloroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClFN.ClH/c10-8-3-7(4-9(12)5-8)6-13-2-1-11;/h3-5,13H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFNSTJVKQZGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CNCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrCl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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